Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

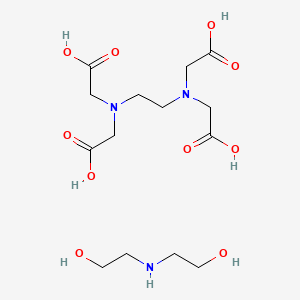

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is a complex organic compound with the molecular formula C14H27N3O10. It is known for its unique structure, which includes multiple hydroxyethyl and ammonium groups attached to an ethylenediaminetetraacetate backbone. This compound is often used in various scientific and industrial applications due to its chelating properties and ability to form stable complexes with metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The process involves the following steps:

- Dissolution of EDTA in water.

- Addition of bis(2-hydroxyethyl)amine to the solution.

- Adjustment of the pH to around 7-8 using a suitable base, such as sodium hydroxide.

- Stirring the mixture at room temperature for several hours.

- Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated pH control systems, to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate can undergo various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal ions, such as calcium, magnesium, and iron.

Substitution Reactions: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Complexation Reactions: Typically involve metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.

Substitution Reactions: May require nucleophiles such as halides or alkoxides.

Oxidation and Reduction Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Complexation Reactions: Metal-chelate complexes.

Substitution Reactions: Substituted derivatives of the original compound.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Applications De Recherche Scientifique

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a chelating agent to sequester metal ions in analytical and preparative chemistry.

Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic reagents.

Industry: Utilized in water treatment processes to remove metal contaminants and in the formulation of cleaning agents and detergents.

Mécanisme D'action

The primary mechanism by which Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate exerts its effects is through chelation. The compound’s multiple hydroxyethyl and ammonium groups allow it to form stable, multi-dentate complexes with metal ions. This chelation process involves the coordination of the metal ion by the nitrogen and oxygen atoms in the compound, effectively sequestering the metal ion and preventing it from participating in unwanted chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a similar structure but lacking the hydroxyethyl groups.

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A related compound with similar chelating properties but different structural features.

Bis(2-hydroxyethyl)ammonium erucate: Another compound with hydroxyethyl groups, used as a lubricant additive.

Uniqueness

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is unique due to its combination of hydroxyethyl and ammonium groups, which enhance its chelating ability and solubility in aqueous solutions. This makes it particularly effective in applications where strong and stable metal ion chelation is required.

Activité Biologique

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate (CAS number 60816-64-0) is a complex organic compound recognized for its chelating properties. It is primarily utilized in various applications, including environmental remediation and chelation therapy, due to its ability to bind metal ions effectively. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrakis structure with four bis(2-hydroxyethyl)ammonium groups linked to an ethylenediaminetetraacetate backbone. This configuration enhances its solubility and stability in aqueous solutions, making it a potent chelating agent.

| Property | Value |

|---|---|

| Molecular Formula | C14H27N3O10 |

| Molecular Weight | 712.79 g/mol |

| CAS Number | 60816-64-0 |

| Chelating Capacity | Binds multiple metal ions |

This compound functions by forming stable complexes with various metal ions, such as lead, cadmium, and copper. The chelation process involves the coordination of the metal ions through multiple sites on the ligand, which effectively reduces the bioavailability of these metals in biological systems and facilitates their excretion or removal from contaminated environments.

Chelation Therapy

Chelation therapy is a medical treatment used to remove heavy metals from the body. Research indicates that this compound shows promise in this area due to its high selectivity for toxic metal ions. For example, studies have demonstrated its efficacy in binding lead and cadmium, which are known to cause significant health issues when accumulated in biological systems.

Environmental Remediation

A study highlighted the use of this compound for removing heavy metals from contaminated water sources. The compound effectively reduced lead concentrations in laboratory settings, demonstrating its potential for environmental applications.

In Vitro Studies

In vitro studies involving similar chelating agents have indicated that they can inhibit bacterial growth by depriving pathogens of necessary metal ions. For instance, EDTA derivatives were tested against common mastitis-causing bacteria and showed varying degrees of effectiveness based on concentration . Although direct studies on this compound are scarce, these findings suggest potential pathways for further research.

Research Findings

- Metal Binding Studies : Research has confirmed that this compound forms stable complexes with lead and cadmium, which can be quantified using spectroscopic techniques.

- Comparative Analysis : Compared to simpler chelators like EDTA, this compound exhibits enhanced binding affinity due to its structural complexity.

- Biocompatibility : Preliminary assessments suggest that this compound may be biocompatible at certain concentrations, though more extensive toxicological studies are necessary to confirm its safety profile for therapeutic use .

Propriétés

Numéro CAS |

68133-37-9 |

|---|---|

Formule moléculaire |

C14H27N3O10 |

Poids moléculaire |

397.38 g/mol |

Nom IUPAC |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H16N2O8.C4H11NO2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;6-3-1-5-2-4-7/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-7H,1-4H2 |

Clé InChI |

HFYFQWAWAXTQMX-UHFFFAOYSA-N |

SMILES canonique |

C(CO)NCCO.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Numéros CAS associés |

60816-64-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.